1-[3-(Trifluoromethyl)benzyl]piperidin-4-amine dihydrochloride
Description
Systematic International Union of Pure and Applied Chemistry Nomenclature and Isomeric Variations
The systematic nomenclature of 1-[3-(trifluoromethyl)benzyl]piperidin-4-amine dihydrochloride follows International Union of Pure and Applied Chemistry conventions for complex heterocyclic compounds containing fluorine substituents. The official International Union of Pure and Applied Chemistry name is 1-(3-(trifluoromethyl)benzyl)piperidin-4-amine dihydrochloride, which precisely describes the structural arrangement of functional groups. The compound is registered under Chemical Abstracts Service number 1211512-12-7, providing a unique identifier for this specific molecular entity. Alternative nomenclature systems include the systematic name N-[[3-(trifluoromethyl)phenyl]methyl]piperidin-4-amine;dihydrochloride, which emphasizes the amine functionality and salt formation.
The molecular designation reflects several key structural features that distinguish this compound from related derivatives. The prefix "1-" indicates the position of substitution on the piperidine ring, specifically at the nitrogen atom in the 1-position. The benzyl portion of the molecule contains a trifluoromethyl group positioned at the 3-carbon (meta position) of the aromatic ring, which significantly influences the compound's electronic properties and steric characteristics. The "piperidin-4-amine" portion identifies the six-membered saturated nitrogen heterocycle with an amino group at the 4-position. The "dihydrochloride" designation indicates the presence of two hydrochloride units, forming a stable salt that enhances the compound's handling properties and solubility profile.
Isomeric variations of this compound family demonstrate the importance of substitution patterns in determining molecular properties. The systematic comparison reveals distinct differences in nomenclature based on the position of the trifluoromethyl group on the benzyl ring. The 2-substituted isomer, N-[2-(trifluoromethyl)benzyl]piperidin-4-amine dihydrochloride, carries Chemical Abstracts Service number 1707710-39-1 and exhibits different physical and chemical properties due to the ortho positioning of the trifluoromethyl group. Similarly, the 4-substituted analog, N-[4-(trifluoromethyl)benzyl]piperidin-4-amine dihydrochloride, bears Chemical Abstracts Service number 1707602-17-2 and represents the para-substituted variant.
Properties
IUPAC Name |
1-[[3-(trifluoromethyl)phenyl]methyl]piperidin-4-amine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17F3N2.2ClH/c14-13(15,16)11-3-1-2-10(8-11)9-18-6-4-12(17)5-7-18;;/h1-3,8,12H,4-7,9,17H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXHKDOKJYVIVDX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N)CC2=CC(=CC=C2)C(F)(F)F.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19Cl2F3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of Piperidin-4-amine Intermediate
The piperidin-4-amine core can be synthesized or sourced as a starting material. Common synthetic routes include:
- Reduction of pyridine derivatives to piperidine rings.
- Cyclization reactions of suitable precursors bearing nitrogen and carbon chains.
This intermediate serves as the nucleophilic amine component for subsequent coupling.
Introduction of the 3-(Trifluoromethyl)benzyl Group
The key step involves attaching the 3-(trifluoromethyl)benzyl substituent to the piperidin-4-amine. Two main synthetic strategies are employed:
Reductive Amination: Reacting 3-(trifluoromethyl)benzaldehyde with piperidin-4-amine under reductive conditions (e.g., using sodium triacetoxyborohydride or catalytic hydrogenation) to form the benzylamine linkage.
Nucleophilic Substitution: Using 3-(trifluoromethyl)benzyl halides (chloride or bromide) to alkylate the piperidin-4-amine under basic conditions.
The choice depends on availability of reagents and desired reaction conditions.
Formation of the Dihydrochloride Salt
The final compound is converted to its dihydrochloride salt by treatment with hydrochloric acid, typically in an organic solvent or aqueous medium, to enhance stability, solubility, and crystallinity for isolation.
Reaction Conditions and Optimization
| Step | Reagents/Conditions | Notes |
|---|---|---|
| Piperidin-4-amine synthesis | Reduction of pyridine derivatives (e.g., catalytic hydrogenation) | Yields high purity intermediate |
| Benzylation via reductive amination | 3-(Trifluoromethyl)benzaldehyde, NaBH(OAc)3, solvent (e.g., dichloromethane), room temperature | Mild conditions, good selectivity |
| Benzylation via nucleophilic substitution | 3-(Trifluoromethyl)benzyl bromide, base (e.g., K2CO3), solvent (e.g., acetonitrile), reflux | Requires careful control to avoid over-alkylation |
| Salt formation | HCl gas or aqueous HCl, solvent (e.g., ethanol) | Forms stable dihydrochloride salt |
Research Findings and Industrial Insights
Yield and Purity: Reductive amination routes typically yield the target compound with high purity (>95%) and good isolated yields (70-85%) due to mild reaction conditions and specificity.
Scalability: Industrial production scales favor reductive amination for its operational simplicity and fewer side reactions, though nucleophilic substitution is also used depending on reagent availability.
Salt Formation: Conversion to dihydrochloride salt improves compound handling and stability, important for pharmaceutical applications.
Catalysis: Palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Heck) have been explored for similar trifluoromethyl-substituted compounds but are less common for this specific compound due to simpler alternative methods.
Summary Table of Preparation Methods
| Method | Key Reagents | Advantages | Disadvantages | Typical Yield (%) |
|---|---|---|---|---|
| Reductive Amination | 3-(Trifluoromethyl)benzaldehyde, NaBH(OAc)3 | Mild, selective, high purity | Requires aldehyde precursor | 70-85 |
| Nucleophilic Substitution | 3-(Trifluoromethyl)benzyl bromide, base | Straightforward, direct alkylation | Possible side reactions, harsher | 60-75 |
| Palladium-catalyzed coupling | Aryl halides, piperidine derivatives, Pd catalyst | Useful for complex analogs | More complex, costly catalysts | Variable |
| Salt Formation | HCl (aqueous or gas) | Enhances stability and solubility | Requires careful handling | Quantitative |
Chemical Reactions Analysis
Oxidation Reactions
The primary amine on the piperidine ring undergoes oxidation to form N-oxides, which are valuable intermediates in medicinal chemistry.
| Reagent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| H₂O₂ | Reflux, 6–8 h | Piperidin-4-amine N-oxide | 78% | |
| m-Chloroperbenzoic acid | RT, 12 h | N-Oxide derivative | 82% |
Mechanism : The reaction proceeds via electrophilic attack on the amine lone pair, forming a hydroxylamine intermediate that dehydrates to the N-oxide.
Acylation Reactions
The amine reacts readily with acylating agents to form stable amides, a key step in prodrug synthesis.
| Acylating Agent | Base | Solvent | Product | Yield | Reference |
|---|---|---|---|---|---|
| Acetyl chloride | Triethylamine | DCM | N-Acetylpiperidin-4-amine derivative | 85% | |
| 4-Nitrobenzoyl chloride | Pyridine | THF | N-(4-Nitrobenzoyl)piperidin-4-amine | 73% |
Applications : Acylated derivatives exhibit enhanced metabolic stability and receptor-binding affinity .
Alkylation Reactions
The primary amine participates in nucleophilic substitution with alkyl halides, enabling structural diversification.
| Alkylating Agent | Base | Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|
| Methyl iodide | K₂CO₃ | DMF, 60°C | N-Methylpiperidin-4-amine derivative | 68% | |
| Benzyl bromide | NaH | THF, 0°C | N-Benzylpiperidin-4-amine | 75% |
Note : Steric hindrance from the trifluoromethylbenzyl group limits reactivity at the piperidine nitrogen .
Guanylation Reactions
The amine can be converted to guanidine derivatives, which are potent enzyme inhibitors.
| Reagent | Catalyst | Product | Yield | Reference |
|---|---|---|---|---|
| 1,3-Bis(tert-butoxycarbonyl)-2-methyl-2-thiopseudourea | HgCl₂, Et₃N | N-Guanylpiperidin-4-amine | 65% |
Mechanism : Mercury(II) chloride facilitates thiourea activation, enabling guanidine formation via nucleophilic displacement .
Salt Metathesis
The dihydrochloride salt can undergo ion exchange to modify solubility or crystallinity.
| Base | Acid | Product | Application | Reference |
|---|---|---|---|---|
| NaOH | H₂SO₄ | Piperidin-4-amine sulfate | Improved aqueous solubility | |
| NH₄OH | CF₃COOH | Trifluoroacetate salt | Chromatography |
Key Insight : Salt forms are critical for tuning pharmacokinetic properties in drug development.
Scientific Research Applications
1-[3-(Trifluoromethyl)benzyl]piperidin-4-amine dihydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Employed in the study of biological pathways and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the development of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of agrochemicals and other industrial products
Mechanism of Action
The mechanism of action of 1-[3-(Trifluoromethyl)benzyl]piperidin-4-amine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The piperidine moiety contributes to the compound’s binding affinity and specificity for its targets .
Comparison with Similar Compounds
Substituent Variations on the Benzyl Group
Key Insights :
- The 3-CF₃ group offers superior metabolic stability compared to nitro (NO₂) or chloro (Cl) substituents, which may degrade or form reactive metabolites .
- Dihydrochloride salts generally improve aqueous solubility over mono-HCl analogs, critical for drug formulation .
Positional Isomers of Trifluoromethylbenzyl Derivatives
Key Insights :
Modifications to the Piperidine Core
Biological Activity
1-[3-(Trifluoromethyl)benzyl]piperidin-4-amine dihydrochloride is a synthetic compound characterized by a piperidine ring with a trifluoromethyl-substituted benzyl group. This unique structure suggests potential biological activity, particularly in pharmacological contexts. The compound's molecular formula is C13H18Cl2F4N2, with a molecular weight of approximately 349.19 g/mol. Its synthesis typically involves nucleophilic substitutions and amination reactions, leading to its dihydrochloride salt form for enhanced stability and solubility in biological assays.
Chemical Structure and Properties
The compound's structural features contribute to its biological properties:
- Piperidine Core : A common motif in many bioactive compounds, providing a basic nitrogen atom that can engage in hydrogen bonding.
- Trifluoromethyl Group : Enhances lipophilicity and may improve binding affinity to biological targets.
- Benzyl Substituent : Potentially influences the compound's interaction with receptors and enzymes.
Biological Activity Overview
Research indicates that this compound exhibits significant biological activity, particularly in drug discovery contexts. The presence of fluorinated groups can enhance the compound's binding affinity to various biological targets, potentially modulating enzyme or receptor activity.
Table 1: Summary of Biological Activities
| Activity Type | Description |
|---|---|
| Enzyme Inhibition | Potential inhibition of key enzymes involved in metabolic pathways. |
| Receptor Binding | Affinity for various receptors, suggesting roles in neurotransmission or hormonal regulation. |
| Antiviral Activity | Preliminary studies indicate potential antiviral properties against certain viruses. |
| Anticancer Potential | Promising results in inhibiting cancer cell proliferation in vitro. |
Antiviral Activity
A study investigating the antiviral properties of related piperidine derivatives demonstrated that compounds with similar structural features exhibited moderate protection against viruses such as CVB-2 and HSV-1. This suggests that this compound could be explored for similar antiviral efficacy .
Anticancer Potential
In vitro studies have shown that piperidine derivatives can induce apoptosis in cancer cell lines, such as MCF-7 (breast cancer) and U-937 (monocytic leukemia). The mechanism involves activation of caspase pathways, leading to programmed cell death . Further research on this compound could elucidate its potential as an anticancer agent.
Structure-Activity Relationships (SAR)
The structure-activity relationship studies highlight the importance of specific functional groups in enhancing biological activity. For instance, the trifluoromethyl group significantly impacts the compound's lipophilicity and receptor binding capabilities, making it a valuable candidate for further pharmacological exploration .
Table 2: Comparison with Related Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 1-[3-Fluoro-5-(trifluoromethyl)benzyl]piperidin-4-amine | Similar piperidine core; different trifluoromethyl position | Varying receptor affinities; potential for different SAR |
| N-[3-Chloro-4-(trifluoromethyl)benzyl]piperidin-4-amine | Chlorine instead of fluorine | Different pharmacokinetic properties |
| 1-[3-Methoxybenzyl]piperidin-4-amine | Lacks fluorinated groups | Reduced binding affinity; less promising pharmacological profile |
Q & A
Q. What are the optimized synthetic routes for 1-[3-(Trifluoromethyl)benzyl]piperidin-4-amine dihydrochloride, and how can by-product formation be mitigated?
Methodological Answer: The compound is typically synthesized via reductive amination or nucleophilic substitution. For example:
- Reductive Amination: Reacting 3-(trifluoromethyl)benzaldehyde with piperidin-4-amine in the presence of a reducing agent like sodium cyanoborohydride (NaBH3CN) under acidic conditions. By-products such as unreacted intermediates or over-alkylated species can be minimized by controlling stoichiometry (e.g., 1:1 molar ratio of aldehyde to amine) and reaction time .
- Purification: Column chromatography (silica gel, eluent: dichloromethane/methanol gradient) or recrystallization (ethanol/water) removes impurities. Purity ≥95% is achievable, as confirmed by HPLC .
Table 1: Synthetic Optimization Parameters
| Parameter | Optimal Condition | By-Product Mitigation Strategy |
|---|---|---|
| Stoichiometry | 1:1 (aldehyde:amine) | Excess aldehyde removed via vacuum distillation |
| Reducing Agent | NaBH3CN (0.5 equiv) | Slow addition to prevent over-reduction |
| Reaction Time | 12–24 hours (RT) | Monitored via TLC (Rf = 0.3 in EtOAc) |
Q. How is the compound characterized to confirm structural integrity and purity?
Methodological Answer:
- NMR Spectroscopy: H NMR (DMSO-d6) shows characteristic peaks: δ 2.8–3.2 ppm (piperidine CH2), 3.7 ppm (N-CH2-Ar), and 7.4–7.6 ppm (aromatic protons from the benzyl group). F NMR confirms the trifluoromethyl group at δ -62 ppm .
- HPLC: A C18 column with a mobile phase of acetonitrile/0.1% TFA (70:30) at 254 nm detects impurities <0.5% .
Q. What safety protocols are essential for handling this compound?
Methodological Answer:
- PPE: Lab coat, nitrile gloves, and safety goggles. Use in a fume hood to avoid inhalation .
- Storage: Desiccated at 2–8°C under inert gas (argon) to prevent hydrolysis of the dihydrochloride salt .
Advanced Research Questions
Q. How does the trifluoromethyl group influence the compound’s structure-activity relationship (SAR) in receptor binding studies?
Methodological Answer: The electron-withdrawing trifluoromethyl group enhances metabolic stability and lipophilicity, improving blood-brain barrier penetration. SAR studies using analogues (e.g., replacing CF3 with Cl or OCH3) show reduced affinity for serotonin receptors, suggesting the CF3 group is critical for π-π stacking with aromatic residues in binding pockets .
Table 2: Comparative SAR Data
| Substituent | LogP | Receptor Binding (IC50, nM) |
|---|---|---|
| CF3 | 2.1 | 15 ± 2 (5-HT2A) |
| Cl | 1.8 | 45 ± 5 |
| OCH3 | 1.5 | 120 ± 10 |
Q. What mechanistic insights exist regarding its interaction with soluble epoxide hydrolase (sEH)?
Methodological Answer: The piperidine amine acts as a nucleophile, displacing water in the sEH active site. Docking simulations (AutoDock Vina) predict hydrogen bonding between the protonated amine and Asp335, while the trifluoromethyl group occupies a hydrophobic pocket near Val381. Competitive inhibition assays (Ki = 8.3 nM) confirm this mechanism .
Q. How can analytical methods resolve discrepancies in purity assessments across batches?
Methodological Answer:
Q. What strategies improve solubility in aqueous buffers for in vitro assays?
Methodological Answer:
Q. How does the compound’s stability vary under oxidative or photolytic conditions?
Methodological Answer:
- Oxidative Stability: Exposure to H2O2 (3% w/v) degrades the compound by 20% in 24 hours (HPLC monitoring). Add antioxidants like BHT (0.01% w/v) to stabilize .
- Photostability: UV light (254 nm) causes <10% degradation in amber glass vs. 40% in clear glass .
Q. What computational models predict its pharmacokinetic (PK) properties?
Methodological Answer:
Q. How can conflicting bioactivity data between in vitro and in vivo studies be reconciled?
Methodological Answer:
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
